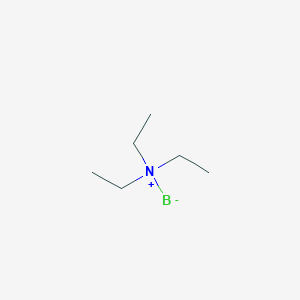
5/'-O-(4,4/'-DiMethyltrityl)-5-iodouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine is a derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of a 4,4/‘-dimethyltrityl group attached to the 5/’-hydroxyl group of uridine and an iodine atom at the 5-position of the uracil ring. The 4,4/'-dimethyltrityl group serves as a protecting group, which is commonly used in the synthesis of nucleotides and nucleosides to prevent unwanted reactions at specific sites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine typically involves the following steps:
Protection of the 5/'-hydroxyl group: The 5/‘-hydroxyl group of uridine is protected by reacting it with 4,4/’-dimethyltrityl chloride in the presence of a base such as pyridine. This reaction forms 5/‘-O-(4,4/’-dimethyltrityl)uridine.
Iodination of the uracil ring: The protected uridine is then subjected to iodination using a reagent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) to introduce the iodine atom at the 5-position of the uracil ring, resulting in 5/‘-O-(4,4/’-dimethyltrityl)-5-iodouridine.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the product. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine can undergo various chemical reactions, including:
Substitution reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection reactions: The 4,4/'-dimethyltrityl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as sodium azide (NaN3), thiourea, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection reactions: The 4,4/'-dimethyltrityl group can be removed using acidic conditions, such as treatment with acetic acid or trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Substitution reactions: The major products formed are the substituted uridine derivatives, where the iodine atom is replaced by the nucleophile.
Deprotection reactions: The major product is the deprotected uridine derivative with a free hydroxyl group at the 5/'-position.
Wissenschaftliche Forschungsanwendungen
5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of modified nucleosides and nucleotides, which are important for studying nucleic acid structure and function.
Biology: The compound is used in the synthesis of oligonucleotides for applications in genetic research, including gene editing and antisense therapy.
Medicine: Modified nucleosides like 5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine are investigated for their potential as antiviral and anticancer agents.
Industry: The compound is used in the production of nucleic acid-based diagnostics and therapeutics.
Wirkmechanismus
The mechanism of action of 5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine involves its incorporation into nucleic acids, where it can affect the structure and function of RNA. The iodine atom at the 5-position can participate in halogen bonding, which can influence the stability and conformation of RNA. Additionally, the compound can be used as a precursor for further chemical modifications, enabling the study of various biochemical pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5/‘-O-(4,4/’-Dimethoxytrityl)-5-iodouridine: Similar to 5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine but with methoxy groups instead of methyl groups on the trityl moiety.
5/‘-O-(4,4/’-Dimethyltrityl)-5-bromouridine: Similar structure but with a bromine atom instead of an iodine atom at the 5-position.
5/‘-O-(4,4/’-Dimethyltrityl)-5-fluorouridine: Similar structure but with a fluorine atom instead of an iodine atom at the 5-position.
Uniqueness
5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding. This property can be exploited in the design of nucleic acid-based probes and therapeutics. The 4,4/'-dimethyltrityl group also provides a robust protecting group that can be selectively removed under mild conditions, making it valuable in synthetic chemistry.
Eigenschaften
CAS-Nummer |
158728-68-8 |
|---|---|
Molekularformel |
C30H29IN2O6 |
Molekulargewicht |
640.46553 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






